

An In-depth Technical Guide to BMS-986120 for Antithrombotic Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BMS-986120**, a first-in-class, oral, reversible, and highly selective antagonist of Protease-Activated Receptor 4 (PAR4).[1][2][3] Developed as a novel antiplatelet agent, **BMS-986120** has been investigated for its potential to provide robust antithrombotic efficacy with a lower bleeding risk compared to existing therapies. [2][4] Although its clinical development has been discontinued, the data from its preclinical and early clinical studies offer valuable insights into PAR4 antagonism as a therapeutic strategy.[5]

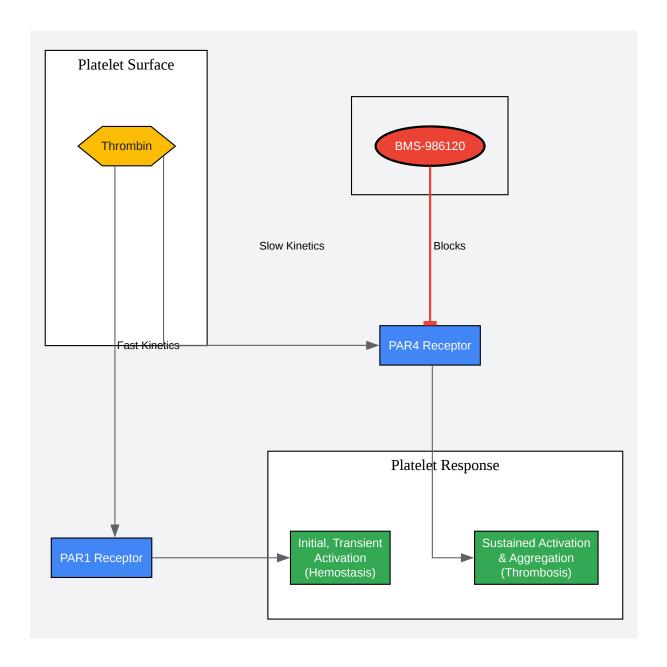
Core Mechanism of Action: Selective PAR4 Antagonism

Thrombin is a potent platelet activator that signals through two G protein-coupled receptors on human platelets: PAR1 and PAR4.[4] While PAR1 activation is rapid and transient, PAR4 is activated at higher thrombin concentrations and induces a slower, more sustained signal crucial for the formation of a stable thrombus.[1][6] It is hypothesized that the selective inhibition of PAR4 could target pathological thrombosis while preserving PAR1-mediated initial hemostasis, potentially offering a wider therapeutic window with reduced bleeding risk.[1][6]

BMS-986120 was identified through high-throughput screening and subsequent optimization. [2] It binds specifically, saturably, and reversibly to PAR4.[2][6] This selective blockade inhibits downstream signaling events, including calcium mobilization and ultimately platelet activation



and aggregation, without affecting signaling from PAR1 or other platelet receptors like those for ADP and collagen.[2][3][6]



Click to download full resolution via product page



Caption: Mechanism of **BMS-986120** selectively inhibiting the PAR4 signaling pathway on platelets.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro, preclinical, and Phase 1 clinical studies of **BMS-986120**.

Table 1: In Vitro Potency and Selectivity

Parameter	Species/System	Value	Reference
IC ₅₀ (PAR4-induced Ca ²⁺ mobilization)	HEK293 Cells	0.56 nM	[2][3][7]
IC50 (Platelet Aggregation)	Human Platelet-Rich Plasma	7.3 - 9.5 nM	[3][7]
IC50 (Platelet Aggregation)	Monkey Blood	2.1 nM	[3]

| Selectivity | PAR1, PAR2, ADP, Collagen | No significant inhibition |[3][6][7] |

Table 2: Preclinical Antithrombotic Efficacy in Cynomolgus Monkeys

Oral Dose	Thrombus Weight Reduction	Bleeding Time Increase (Kidney)	Bleeding Time Increase (Mesenteric)	Reference
0.2 mg/kg	35 ± 5%	-	-	[3]
0.5 mg/kg	49 ± 4%	-	-	[3]
1.0 mg/kg	82 - 83%	2.2-fold	1.8-fold	[3][5]

| Clopidogrel (for >80% efficacy) | >80% | >8-fold | - |[2] |

Table 3: Phase 1 Single Ascending Dose (SAD) Pharmacokinetics in Healthy Humans[8][9][10]



Dose	Cmax (ng/mL)	AUC (h*ng/mL)	Half-life (hours)
3.0 mg	27.3	164	44.7

| 180 mg | 1536 | 15,603 | 84.1 |

Table 4: Phase 1 Pharmacodynamic Effects in Healthy Humans

Study Type & Dose	Endpoint	Inhibition	Time Point	Reference
SAD (75 mg & 180 mg)	PAR4-AP (12.5 μM) Induced Platelet Aggregation	≥80%	Through at least 24 hours	[8][9][10]
MAD (≥10 mg/day for ~7 days)	PAR4-AP (12.5 μM) Induced Platelet Aggregation	Complete Inhibition	Through 24 hours	[8][9][10]
Phase 1 (60 mg single dose)	PAR4-AP (100 μM) Induced P- selectin Expression	91.7%	2 hours post- dose	[1][11]
Phase 1 (60 mg single dose)	PAR4-AP (100 μM) Induced Platelet- Monocyte Aggregates	80.6%	2 hours post- dose	[1][11]
Phase 1 (60 mg single dose)	PAR4-AP (100 μM) Induced Platelet Aggregation	85.0%	2 hours post- dose	[1][11]

| Phase 1 (60 mg single dose) | Ex Vivo Thrombus Formation (High Shear) | 29.2% | 2 hours post-dose |[1][12] |



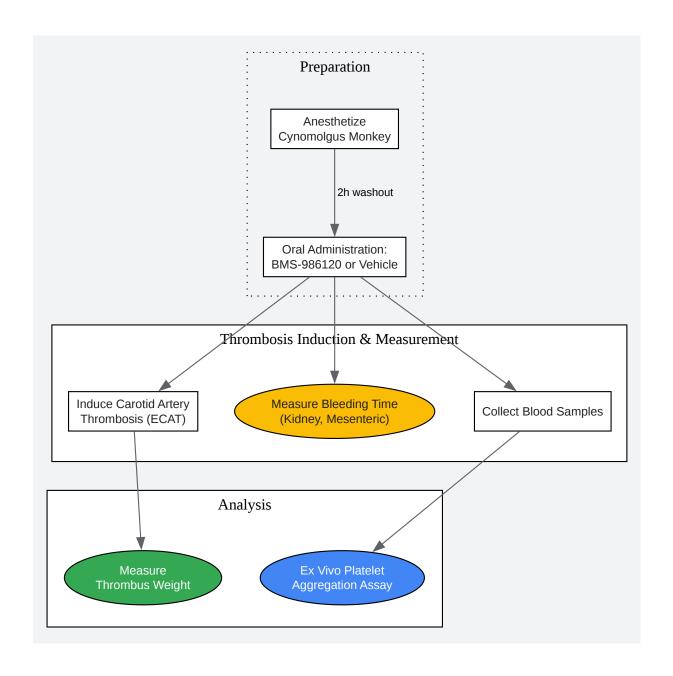
Key Experimental Protocols and Methodologies

3.1 Preclinical Arterial Thrombosis Model in Cynomolgus Monkeys

This model was crucial for establishing in vivo efficacy and comparing the therapeutic window against standard-of-care agents like clopidogrel.[2][4]

- Model: Electrolytic carotid artery thrombosis (ECAT) model in cynomolgus monkeys.
- Procedure: Anesthetized monkeys were administered **BMS-986120** orally (0.2, 0.5, or 1 mg/kg) or a vehicle control two hours before the experiment.[3] An electrical current is applied to the carotid artery to induce endothelial injury and thrombus formation.
- Primary Endpoint: Thrombus weight (TW) was measured at the end of the experiment.
- Safety Endpoints: Bleeding time was assessed via incisions in the kidney (KBT) and mesenteric artery (MBT).[3]
- Pharmacodynamic Endpoint: Ex vivo platelet aggregation in response to various agonists (PAR4-AP, PAR1-AP, ADP, collagen) was determined using whole blood aggregometry.[3]





Click to download full resolution via product page

Caption: Workflow for the preclinical evaluation of **BMS-986120** in a monkey thrombosis model.

3.2 Human Ex Vivo Thrombus Formation (Badimon Perfusion Chamber)

Foundational & Exploratory





This Phase 1 study aimed to assess the antithrombotic effects of **BMS-986120** in humans under physiologically relevant flow conditions.[1][11]

- Study Design: A Prospective, Randomized, Open-Label, Blinded End Point (PROBE) trial with 40 healthy volunteers.[12]
- Intervention: Subjects received a single oral dose of BMS-986120 (60 mg).[12]
- Methodology: The Badimon perfusion chamber was used to model thrombus formation under conditions mimicking a stenosed coronary artery.
 - Blood Collection: Venous blood was drawn at baseline (0 hours) and at 2 and 24 hours post-dose.[12]
 - \circ Perfusion: The blood was circulated through the chamber containing a porcine aortic strip at a high shear rate (1690 s⁻¹).
 - Endpoint Measurement: The total thrombus area on the aortic strip was quantified using digital microscopy.[12] Reductions were driven by a decrease in platelet-rich thrombus deposition.[1][12]
- Additional Assays: Platelet activation (P-selectin expression), platelet-monocyte aggregates, and platelet aggregation in response to PAR4-AP (100 μM) were also measured at the same time points.[12]

3.3 Phase 1 SAD and MAD Clinical Trials

These studies were designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **BMS-986120** in healthy participants.[8][9][10]

- Design: Randomized, double-blind, placebo-controlled studies.
 - Single Ascending Dose (SAD): N = 56 participants.[8][9]
 - Multiple Ascending Dose (MAD): N = 32 participants.[8][9]
- PK Assessment: Plasma concentrations of BMS-986120 were measured at various time points to determine parameters like Cmax, AUC, and half-life.[8]

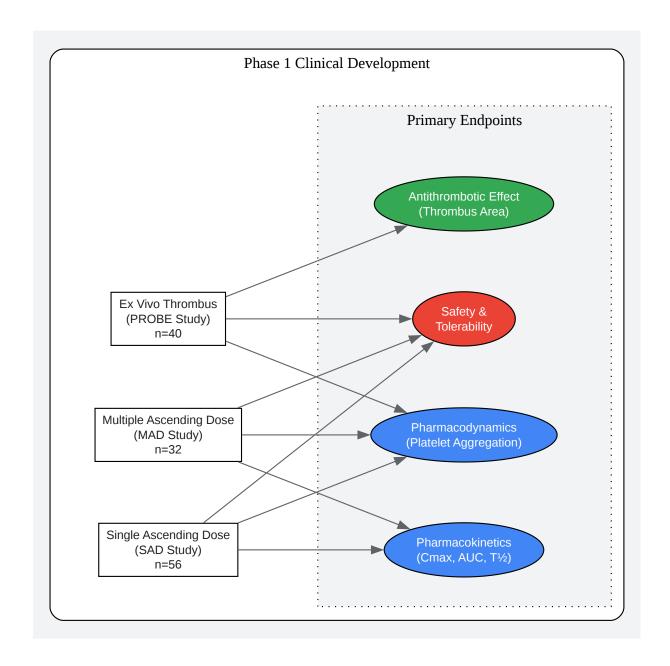






- PD Assessment: The primary pharmacodynamic endpoint was the inhibition of platelet aggregation induced by a PAR4 agonist peptide (PAR4-AP), typically at concentrations of 12.5 μM and 25 μM, which were found to be suitable surrogates for antithrombotic efficacy based on monkey studies.[8]
- Genetic Sub-study: The studies also investigated whether the PAR4 A120T gene variant affected platelet response to BMS-986120, with results showing no significant differences.[8]
 [9][10]





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. ahajournals.org [ahajournals.org]
- 7. caymanchem.com [caymanchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. New oral protease-activated receptor 4 antagonist BMS-986120: tolerability, pharmacokinetics, pharmacodynamics, and gene variant effects in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ahajournals.org [ahajournals.org]
- 12. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to BMS-986120 for Antithrombotic Therapy Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606285#bms-986120-for-antithrombotic-therapy-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com